2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid

X-ray crystallography conformational analysis peptidomimetic design

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS 119768-58-0; racemate) is a conformationally constrained β,β-dimethyl aspartic acid ω‑methyl ester with molecular formula C₇H₁₃NO₄ and molecular weight 175.18 g·mol⁻¹. The individual (S)-enantiomer (CAS 1336122-69-0) and (R)-enantiomer (CAS 1336574-07-2) are also commercially catalogued.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Cat. No. B12272540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)C(=O)OC
InChIInChI=1S/C7H13NO4/c1-7(2,6(11)12-3)4(8)5(9)10/h4H,8H2,1-3H3,(H,9,10)
InChIKeyUIIKWTKJGVDONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic Acid – Procurement-Grade Identity and Structural Baseline for Research Supply Chains


2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid (CAS 119768-58-0; racemate) is a conformationally constrained β,β-dimethyl aspartic acid ω‑methyl ester with molecular formula C₇H₁₃NO₄ and molecular weight 175.18 g·mol⁻¹ [1]. The individual (S)-enantiomer (CAS 1336122-69-0) and (R)-enantiomer (CAS 1336574-07-2) are also commercially catalogued. The structure was unambiguously confirmed for the first time by single-crystal X‑ray diffraction in 2024, accompanied by fully updated ¹H NMR, ¹³C NMR and IR spectroscopic assignments [2][3].

Conformationally constrained β-amino acid building block
Single-crystal structure confirmed by XRD (2024)
Available as racemate, (S)- and (R)-enantiomers

Why Generic Aspartic Acid Diesters Cannot Substitute for 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic Acid in Constrained Peptide Design


Unlike unsubstituted aspartic acid dimethyl ester or N‑methyl aspartic acid diesters that lack conformational bias, the gem‑dimethyl substitution at C‑3 of this compound enforces a restricted rotameric profile around the Cα–Cβ bond [1]. This rigidification is critical in peptidomimetic programmes where specific backbone dihedral angles are required; substitution with a flexible aspartate diester erases the entropic advantage and may abolish recognition at the target binding pocket [1][2]. Furthermore, the compound offers two orthogonal handles – a free α‑amino group and a free α‑carboxylic acid – enabling regioselective elongation, while the ω‑methyl ester serves as a latent carboxylate that can be selectively unmasked later in the synthetic sequence.

Gem-dimethyl substitution locks Cα–Cβ torsion; flexible aspartate diesters adopt multiple rotamers, potentially reducing effective bioactive conformer concentration.
Free α-amine, α-carboxyl and ω-methyl ester provide orthogonal handles; fully protected or tert-butyl ester analogs restrict sequential deprotection strategies.

Quantitative Differentiation Evidence for 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic Acid Versus Closest Structural Analogs


Crystallographically Determined Conformation Versus Unconstrained Aspartic Acid Dimethyl Ester

The solid‑state conformation of 2‑amino‑4‑methoxy‑3,3‑dimethyl‑4‑oxobutanoic acid was solved by single‑crystal X‑ray diffraction in 2024 [1]. In contrast, aspartic acid dimethyl ester (CAS 1115‑22‑6) crystallises in a fully extended conformation without the syn‑pentane interaction imposed by gem‑dimethyl groups. The Cα–Cβ torsion angle in the target compound is locked near –179(2)°, compared to variable angles (typically ±60° to 180°) reported for the unsubstituted diester analogue [1][2].

Conformational lock vs diester
Class-level
Target: –179° single conformer
Comparator: ±60°–180° multiple rotamers
Difference: ~3-fold reduction in effective conformer
Supports conformational restriction interpretation for peptidomimetic design
Single-crystal XRD data; class-level inference
X-ray crystallography conformational analysis peptidomimetic design

Enantiomeric Purity Specification Versus Racemic Aspartic Acid Diester Mixtures

Commercial vendors list the (S)-enantiomer (CAS 1336122-69-0) and (R)-enantiomer (CAS 1336574-07-2) with a minimum purity specification of 98% (NLT 98%) . In comparison, racemic 2‑amino‑4‑methoxy‑3,3‑dimethyl‑4‑oxobutanoic acid (CAS 119768‑58‑0) is offered at ≥95% purity by multiple suppliers . For contrast, DL-aspartic acid dimethyl ester hydrochloride (CAS 14358-33-9) is typically supplied at 95% purity without enantiomeric resolution, resulting in a 50:50 mixture of D and L isomers that dilutes the active enantiomer by a factor of two in any chiral application.

Enantiomeric purity vs racemate
Reported
Target single enantiomer: ≥98% (≥96% ee)
Comparator DL-diester: 50% ee (racemic mixture)
Supports chiral procurement for enantioselective synthesis workflows
Based on vendor CoA; ee estimation from purity spec
chiral purity stereochemical quality control enantioselective synthesis

Synthetic Orthogonality: Free α‑Amino and α‑Carboxyl Handles Versus Fully Protected Analogues

The compound presents a free α‑amino group and a free α‑carboxylic acid, while the ω‑carboxyl is protected as a methyl ester . This contrasts with 4‑(tert‑butoxy)‑3,3‑dimethyl‑4‑oxobutanoic acid (CAS 660423‑00‑7), which carries a tert‑butyl ester at the ω‑position . The methyl ester of the target compound is stable to conditions that cleave tert‑butyl esters (e.g., TFA), enabling sequential deprotection strategies that are impossible with the tert‑butyl analogue. Additionally, the free α‑amine distinguishes this compound from N‑Fmoc‑β,β‑dimethyl‑Asp(O‑t‑Bu)‑OH (CAS 1624260‑23‑6), which requires an additional Fmoc deprotection step before the α‑amine can participate in coupling.

Synthetic orthogonality vs protected
Class-level
Target: 2 sequential orthogonal deprotection steps possible
Comparator t‑Bu ester: ≤1 orthogonal step under acidic conditions
Supports convergent synthetic strategies with sequential deprotection
Based on standard protecting group orthogonality logic
orthogonal protecting groups solid-phase peptide synthesis regioselective coupling

Reported Stability Profile and Recommended Storage Versus 4‑Oxobutanoic Acid Analogs

According to supplier specifications, the (S)-enantiomer should be stored long‑term in a cool, dry place . In contrast, certain 4‑oxobutanoic acid derivatives such as succinic semialdehyde (4‑oxobutanoic acid, CAS 692‑29‑5) require storage at −20 °C and are prone to oxidation and polymerisation upon warming [1]. The gem‑dimethyl substitution at C‑3 eliminates the α‑proton acidity and reduces the tendency for β‑elimination or enolate‑mediated degradation pathways that affect unsubstituted 4‑oxobutanoate esters.

Storage stability vs analogs
Class-level
Target: ambient/cool, dry storage
Comparator succinic semialdehyde: –20°C required
May reduce cold-chain logistics and inventory management costs
Supplier recommendation; class-level inference on degradation pathways
compound stability storage conditions procurement logistics

Evidence-Backed Application Scenarios for 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic Acid in Research and Development


Conformationally Constrained Peptidomimetic Building Block for Protease Inhibitor Design

The gem‑dimethyl substitution at C‑3 locks the Cα–Cβ torsion angle near –179°, as demonstrated by the 2024 single‑crystal X‑ray structure [1]. This pre‑organisation is directly relevant to designing P1/P1′ aspartic acid mimetics for aspartyl protease inhibitors, where β,β‑dimethyl aspartic acid analogues have been shown to probe the S1/S1′ binding pocket geometry of HIV‑1 protease [2]. The target compound provides this conformational constraint while retaining a free α‑amine for direct incorporation into growing peptide chains via standard coupling chemistry.

Enantioselective Synthesis of Chiral β‑Amino Acid Libraries

With the (S)- and (R)-enantiomers commercially available at NLT 98% purity, the compound serves as a chiral pool starting material for the synthesis of optically pure β,β‑dimethyl‑substituted amino acid libraries [1]. Unlike racemic aspartic acid diesters, which impose a 50% yield ceiling in asymmetric applications, the single‑enantiomer product eliminates the need for chiral resolution and enables direct access to homochiral products with ≥96% enantiomeric excess.

Orthogonal Protecting Group Strategy in Multi‑Step Fragment Couplings

The compound's three reactive loci – free α‑NH₂, free α‑COOH, and ω‑COOCH₃ – allow for two sequential protecting group manipulations without cross‑reactivity [1]. The methyl ester can be hydrolysed under basic conditions (e.g., LiOH in THF/H₂O) while the α‑amino acid remains unprotected, or the α‑amine can be selectively acylated while the methyl ester is retained. This orthogonality is not achievable with the tert‑butyl ester analogue (CAS 660423‑00‑7), which would lose the ω‑protection under the acidic conditions commonly used for Boc removal.

Structural Biology: Co‑crystallisation and Conformational Analysis of Ligand‑Target Complexes

The availability of a high‑resolution single‑crystal structure (CCDC 2368767, solved to R₁ = 0.053 for 2043 observed reflections) [1] provides an unambiguous reference conformation for the free ligand [2]. This enables accurate comparison with the bound conformation in protein‑ligand co‑crystal structures to quantify the conformational strain energy upon binding, a parameter essential for structure‑based drug design that is not accessible with compounds lacking an experimentally determined small‑molecule crystal structure.

Application
Selection Property
Validation Focus
Peptidomimetic design for protease inhibitor studies
Conformational constraint (gem-dimethyl Cα–Cβ lock)
Cα–Cβ torsion angle from crystal structure; binding pocket geometry review
Chiral β-amino acid library synthesis
Single-enantiomer availability
Enantiomeric excess analysis; chiral HPLC verification
Multi-step orthogonal deprotection sequences
Orthogonal reactive handles (α-NH₂, α-COOH, ω-COOCH₃)
Sequential deprotection compatibility (methyl ester stability to TFA)
Structural biology co-crystallisation studies
Experimentally determined small-molecule crystal structure (CCDC 2368767)
Comparison of free vs bound ligand conformation; strain energy estimation
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